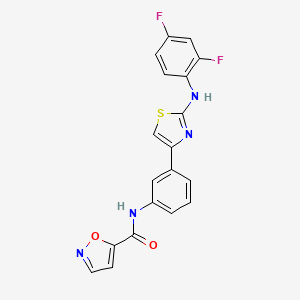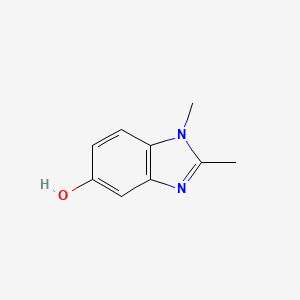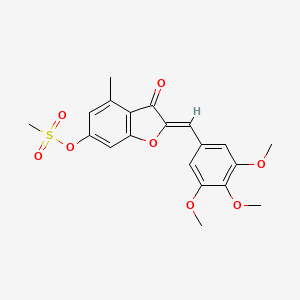
2-(4-Aminocyclohexyl)-6-cyclopropylpyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Aminocyclohexyl)-6-cyclopropylpyridazin-3-one, also known as ACY-1083, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. ACY-1083 belongs to the pyridazinone family and is a selective inhibitor of histone deacetylase 6 (HDAC6).
作用機序
HDAC6 is a class IIb histone deacetylase that is involved in various cellular processes, including cytoskeleton dynamics, protein trafficking, and autophagy. 2-(4-Aminocyclohexyl)-6-cyclopropylpyridazin-3-one selectively inhibits HDAC6 by binding to its catalytic domain and blocking its deacetylase activity. This leads to the accumulation of acetylated proteins, which can affect various cellular processes and pathways.
Biochemical and Physiological Effects:
2-(4-Aminocyclohexyl)-6-cyclopropylpyridazin-3-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-(4-Aminocyclohexyl)-6-cyclopropylpyridazin-3-one can induce cell cycle arrest at the G2/M phase and promote apoptosis by activating caspase-3 and PARP. It can also inhibit the migration and invasion of cancer cells by regulating the expression of various genes involved in these processes. In neurodegenerative disorders, 2-(4-Aminocyclohexyl)-6-cyclopropylpyridazin-3-one can reduce the accumulation of tau and amyloid-beta protein aggregates and improve synaptic plasticity and memory. In autoimmune diseases, 2-(4-Aminocyclohexyl)-6-cyclopropylpyridazin-3-one can modulate the differentiation and function of immune cells, such as T cells and macrophages, and reduce inflammation.
実験室実験の利点と制限
One of the advantages of 2-(4-Aminocyclohexyl)-6-cyclopropylpyridazin-3-one is its selectivity for HDAC6, which reduces the risk of off-target effects. It also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, 2-(4-Aminocyclohexyl)-6-cyclopropylpyridazin-3-one has some limitations for lab experiments. It is a relatively new compound, and its toxicity and safety profile are not fully understood. It also requires further optimization and validation for its therapeutic potential in different diseases.
将来の方向性
There are several future directions for the research and development of 2-(4-Aminocyclohexyl)-6-cyclopropylpyridazin-3-one. One direction is to investigate its potential as a combination therapy with other chemotherapeutic agents or targeted therapies in cancer treatment. Another direction is to explore its therapeutic potential in other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Additionally, more studies are needed to understand its immunomodulatory effects and potential applications in autoimmune diseases. Finally, further optimization and validation of 2-(4-Aminocyclohexyl)-6-cyclopropylpyridazin-3-one are required for its clinical development as a therapeutic agent.
合成法
The synthesis of 2-(4-Aminocyclohexyl)-6-cyclopropylpyridazin-3-one involves a series of chemical reactions. The starting material is 2-cyclopropyl-6-nitropyridine, which is reacted with cyclohexylamine to form 2-(4-aminocyclohexyl)-6-nitropyridine. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. Finally, the pyridine ring is oxidized to a pyridazinone using iodine and sodium hydroxide. The resulting product is 2-(4-Aminocyclohexyl)-6-cyclopropylpyridazin-3-one, which is a white crystalline solid.
科学的研究の応用
2-(4-Aminocyclohexyl)-6-cyclopropylpyridazin-3-one has shown promising therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. As a selective HDAC6 inhibitor, 2-(4-Aminocyclohexyl)-6-cyclopropylpyridazin-3-one can suppress the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. It can also enhance the efficacy of chemotherapy and radiotherapy. In neurodegenerative disorders such as Alzheimer's disease, 2-(4-Aminocyclohexyl)-6-cyclopropylpyridazin-3-one can reduce the accumulation of toxic protein aggregates and improve cognitive function. In autoimmune diseases such as multiple sclerosis, 2-(4-Aminocyclohexyl)-6-cyclopropylpyridazin-3-one can modulate the immune response and reduce inflammation.
特性
IUPAC Name |
2-(4-aminocyclohexyl)-6-cyclopropylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-10-3-5-11(6-4-10)16-13(17)8-7-12(15-16)9-1-2-9/h7-11H,1-6,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKMNNIGOYSQQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCC(CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminocyclohexyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2755736.png)
![{5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-4-yl}methyl N-(4-chlorophenyl)carbamate](/img/structure/B2755737.png)

![2-(benzo[d]isoxazol-3-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2755741.png)
![1-(2,6-dimethylmorpholino)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone](/img/structure/B2755742.png)



![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-methylbenzamide](/img/structure/B2755749.png)
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2755752.png)
![1,7-dimethyl-3-(2-oxo-2-phenylethyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2755755.png)

